N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative characterized by a 2,6-dimethylphenyl group at the acetamide nitrogen and a substituted dihydropyridinone moiety. The dihydropyridinone ring is further functionalized with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-9-11-18(12-10-15)22-26-23(31-27-22)19-8-5-13-28(24(19)30)14-20(29)25-21-16(2)6-4-7-17(21)3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPOZFFMNUEXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Shared Core : All compounds share the N-(2,6-dimethylphenyl)acetamide backbone, a common feature in agrochemicals and pharmaceuticals.
- Substituent Diversity: The target compound incorporates a 1,2,4-oxadiazole and dihydropyridinone, which are rare in pesticide acetamides (e.g., metazachlor, ofurace) but prevalent in drug discovery for enhancing stability and target binding . Pesticides () feature chloro and alkyl/heterocyclic groups, optimizing herbicidal activity through lipid membrane interaction . The triazole-sulfanyl derivative () includes a sulfur atom and pyridazinyl group, which may influence redox properties and solubility .
- Stereochemical Complexity : Compounds in exhibit intricate stereochemistry, contrasting with the planar heterocycles in the target compound .
Comparative Analysis of Physicochemical and Pharmacological Properties
Table 2: Functional and Pharmacological Differences
Research Findings:
Bioactivity: The target compound’s 1,2,4-oxadiazole is associated with improved metabolic stability compared to sulfur-containing analogs (e.g., ), which may undergo faster oxidative metabolism .
Structural-Activity Relationships (SAR): Replacement of chloro (in pesticides) with oxadiazole (target compound) likely shifts activity from plant-specific enzymes to mammalian targets (e.g., kinases) . The dihydropyridinone moiety may confer redox activity, contrasting with the inert tetrahydropyrimidinone in compounds .
Stereochemical Impact :
- Stereoisomers in demonstrate the significance of 3D conformation in binding affinity, a factor less critical in the target compound’s planar heterocycles .
Biological Activity
N-(2,6-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique structure that includes:
- Pyridine ring
- Oxadiazole ring
- Aromatic substituents
This structural complexity is pivotal in determining its biological activity and interaction with various molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with oxadiazole moieties showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it appears to inhibit the proliferation of cancer cell lines by targeting the PI3K/Akt pathway, which is crucial for cell survival and growth .
The precise mechanism of action for this compound involves:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, altering their activity.
- Cell Cycle Modulation : It affects the cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, contributing to cytotoxic effects .
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a promising potential for developing new antimicrobial agents based on this scaffold.
Study 2: Anticancer Activity in Cell Lines
In another investigation involving human cancer cell lines (e.g., MCF7 and HeLa), the compound demonstrated IC50 values around 25 µM after 48 hours of treatment. This indicates a moderate level of cytotoxicity that could be enhanced through structural modifications .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
